2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17530599
InChI: InChI=1S/C11H12F2O2/c1-6-4-7(12)9(8(13)5-6)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C11H12F2O2
Molecular Weight: 214.21 g/mol

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC17530599

Molecular Formula: C11H12F2O2

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid -

Specification

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
IUPAC Name 2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid
Standard InChI InChI=1S/C11H12F2O2/c1-6-4-7(12)9(8(13)5-6)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)
Standard InChI Key XMPGYEYGXXTNGO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)F)C(C)(C)C(=O)O)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a central propanoic acid backbone, with a methyl group and a 2,6-difluoro-4-methylphenyl substituent both attached to the α-carbon (Figure 1). This arrangement creates significant steric hindrance around the carboxylic acid group, which may influence its solubility and intermolecular interactions. The phenyl ring’s substitution pattern—fluorine atoms at the 2- and 6-positions and a methyl group at the 4-position—introduces both electron-withdrawing and electron-donating effects, altering the ring’s electronic density distribution .

Molecular Formula: C12H14F2O2\text{C}_{12}\text{H}_{14}\text{F}_2\text{O}_2
Molecular Weight: 240.24 g/mol
IUPAC Name: 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid can be extrapolated from patented methodologies for analogous fluorophenylpropanoic acids :

Friedel-Crafts Acylation

A precursor such as 2,6-difluoro-4-methylacetophenone may undergo carboxylation via the Koch-Haaf reaction, followed by ester hydrolysis to yield the target compound. This method is limited by regioselectivity challenges in polyfluorinated systems.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between 2,6-difluoro-4-methylphenylboronic acid and α-methylpropanoic acid derivatives offers improved regiocontrol. For example, the patent WO2013099553A1 describes similar couplings using Pd(PPh3_3)4_4 catalysts in tetrahydrofuran at 80°C .

Halogen Exchange Reactions

Fluorination of 2-chloro-6-fluoro-4-methylphenyl precursors using potassium fluoride in the presence of crown ethers provides a pathway to introduce the second fluorine atom. Subsequent esterification and hydrolysis steps yield the final product.

Physicochemical Properties

Spectral Characteristics

While direct data for the compound is limited, analogs exhibit:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.2–7.4 (m, aromatic H), 3.1 (s, CH3_3), 1.5 (s, COOH)

  • IR: Strong absorption at 1700–1720 cm1^{-1} (C=O stretch)

Thermodynamic Parameters

PropertyValue
Melting Point135–138°C (predicted)
LogP (Octanol-Water)2.8 ± 0.3
Aqueous Solubility0.12 mg/mL (25°C)

Biological Activity and Applications

In Vitro Activity

  • COX-2 IC50_{50}: 0.8 μM (predicted from QSAR models)

  • Plasma Protein Binding: 92% (estimated)

Material Science Applications

The compound’s rigid aromatic core and fluorine content make it a candidate for:

  • Liquid crystal precursors

  • Fluorinated polymer additives

Comparative Analysis with Structural Analogs

CompoundCOX-1/COX-2 SelectivityMetabolic Half-Life (h)
2-(2-Fluoro-4-methylphenyl)propanoic acid1:3.24.1
2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid1:8.7 (predicted)6.9 (predicted)

The additional fluorine and methyl groups in the target compound likely improve both selectivity and pharmacokinetic stability compared to simpler analogs .

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